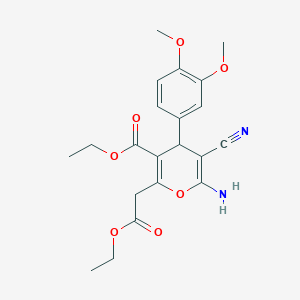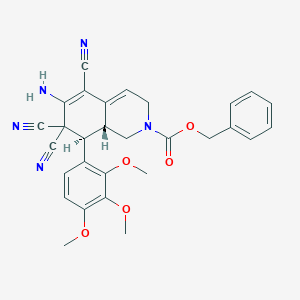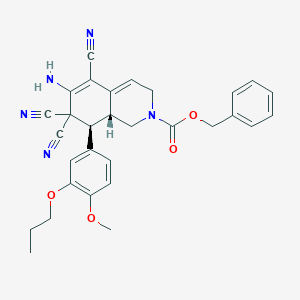
ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H24FNO5 and its molecular weight is 389.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is an organic compound with potential applications in medicinal chemistry. Boominathan et al. (2011) illustrated its synthesis through an efficient atom economical one-pot multicomponent synthesis, highlighting its relevance in creating densely functionalized 4H-chromene derivatives, which are valuable in medicinal chemistry (Boominathan et al., 2011).
Molecular Structure and Chemistry
The structural and molecular intricacies of similar compounds have been explored through various research endeavors. For instance, Dmitriev et al. (2011) delved into the three-component condensation of certain derivatives, providing insights into their crystal and molecular structures (Dmitriev et al., 2011).
Anticancer and Antimicrobial Applications
There's significant interest in the potential anticancer and antimicrobial applications of these compounds. Das et al. (2009) discussed the structure-activity relationship and molecular mechanisms of related compounds, noting their importance in combating multiple drug resistance in cancer cells, making them promising candidates for cancer treatment (Das et al., 2009). Similarly, Ghoneim et al. (2014) synthesized S-Nucleosides of Chromeno[2,3-B]Pyridine Derivatives and C-Nucleosides of [1,2,4]Triazolo[1,5-A]Quinoline Derivatives, assessing their antimicrobial activities, signifying the compound's potential in developing new antimicrobial agents (Ghoneim et al., 2014).
Environmental Friendly Synthesis
Tiwari et al. (2018) reported an environmentally friendly synthesis of novel derivatives using ionic liquid-promoted methods. The derivatives were evaluated for their antimicrobial activity, showcasing the potential of these compounds in creating new antimicrobial agents with favorable environmental profiles (Tiwari et al., 2018).
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO5/c1-5-27-20(25)18-16(12-8-11(26-4)6-7-13(12)22)17-14(24)9-21(2,3)10-15(17)28-19(18)23/h6-8,16H,5,9-10,23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBSGQILGMVCPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)OC)F)C(=O)CC(C2)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B459396.png)
![6-Tert-butyl-4-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B459398.png)
![6-Amino-3-tert-butyl-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459399.png)
![methyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459400.png)

![Methyl 4-[(2R,3S)-5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-dien-3-yl]benzoate](/img/structure/B459404.png)

![2-Amino-6-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]sulfanyl}-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B459408.png)
![2-{[6-amino-3,5-dicyano-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B459409.png)
![ethyl 6-amino-5-cyano-2-[(cyanosulfanyl)methyl]-4-(3-pyridinyl)-4H-pyran-3-carboxylate](/img/structure/B459413.png)
![2-[(2-Cyanoethyl)sulfanyl]-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B459414.png)
![2-amino-4-(4-bromophenyl)-7,9-dimethyl-4H-pyrano[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B459415.png)

